![molecular formula C20H18Cl2N2O2S B2425310 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899739-43-6](/img/structure/B2425310.png)
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, also known as DTP, is a heterocyclic compound that has attracted significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DTP is a complex molecule that can be synthesized using a variety of methods. In
Scientific Research Applications
Regioselective Synthesis and Optical Properties
One study reported efficient methods for the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives that involve regio-selective amination reactions of dihalo-pyrrolopyrazines. This process affords either 2-amino- or 3-amino-pyrrolopyrazines, with the pyrrolopyrazine scaffolds being converted to the respective 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives using Sonogashira reactions. A comprehensive study of the optical and thermal properties of the synthesized compounds indicated that the 1,7-derivatives may be promising materials for optoelectronic applications due to their desirable optical properties (Meti et al., 2017).
Antitumor Activity
Another study synthesized a compound with a structure related to pyrazolo[1,5-a]pyrimidine, which showed significant inhibition against the proliferation of human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45. This suggests that certain pyrazine derivatives may hold promise as anticancer agents (Jin Liu et al., 2020).
Synthesis of Chiral Tetrahydropyrrolo[1,2-a]pyrazines
The synthesis of chiral tetrahydropyrrolo[1,2-a]pyrazines has attracted significant attention due to their biological activities. A catalytic asymmetric synthetic method developed using a chiral phosphoric acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts reaction of aldehydes with N-aminoethylpyrroles achieved high levels of enantiocontrol. This method demonstrates the versatility of pyrazine derivatives in synthesizing complex, biologically active molecules (Hu et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
The compound’s interaction with its targets could involve binding to active sites, leading to modulation of the target’s function .
Biochemical Pathways
Based on its structural similarity to other pyrrolopyrazine derivatives, it may influence a variety of biochemical pathways, leading to downstream effects such as modulation of enzyme activity, alteration of signal transduction pathways, or disruption of cellular homeostasis .
Result of Action
Given its structural similarity to other pyrrolopyrazine derivatives, it may exert a range of effects at the molecular and cellular levels, potentially leading to changes in cell function or viability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-4-7-16(8-5-14)27(25,26)24-12-11-23-10-2-3-19(23)20(24)17-9-6-15(21)13-18(17)22/h2-10,13,20H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQPFYNRVLUKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.